![molecular formula C14H15N3O2S B5593179 N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5593179.png)
N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
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Overview
Description
The chemical compound N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is a part of a broader class of compounds that are synthesized for various applications, including potential pharmaceutical uses. These compounds are generally characterized by their unique molecular structures, which include functional groups such as imidazole rings, acetamide, and thioacetamide moieties, contributing to their diverse chemical properties and reactivity.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions that typically start with the formation of core structures followed by the addition of functional groups. For instance, compounds within this family have been synthesized by reacting derivatives of acetamido with various halides and sulfhydryl-containing compounds. The process requires careful control of reaction conditions to achieve the desired specificity and yield (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by spectral analysis techniques such as MS (Mass Spectrometry), IR (Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and sometimes X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and the distribution of electron density within the molecule, which are crucial for understanding the compound's reactivity and properties (Duran & Demirayak, 2012).
Chemical Reactions and Properties
N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide and related compounds exhibit a range of chemical reactivity, stemming from their functional groups. They can undergo nucleophilic substitution reactions, electrophilic additions, and cyclization reactions. These reactions are influenced by the presence of the imidazole ring, which can act as both a nucleophile and an electrophile, and the acetamide group, which affects the electron distribution within the molecule (Boechat et al., 2011).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystalline structure, are determined by the compound's molecular structure. For example, the introduction of the acetamide group can influence the compound's solubility in water and organic solvents, while the presence of the imidazole ring might affect its melting and boiling points. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical formulations (Saravanan et al., 2016).
Chemical Properties Analysis
Chemical properties such as acidity/basicity (pKa), reactivity towards acids/bases, oxidizing/reducing agents, and stability under different environmental conditions are pivotal. These properties are often investigated using spectroscopic methods and computational chemistry techniques to predict the compound's behavior in biological systems or chemical reactions. The imidazole and acetamide groups contribute significantly to these properties by affecting the compound's electronic structure and hydrogen bonding capacity (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10(18)11-3-5-12(6-4-11)16-13(19)9-20-14-15-7-8-17(14)2/h3-8H,9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQJTOQAIKDPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26730529 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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